3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one
Description
3-(2-Morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one is a polyheterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core linked via a carbonyl group to a chromen-2-one (coumarin) moiety.
Properties
IUPAC Name |
3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-18(15-9-13-3-1-2-4-17(13)28-19(15)26)24-11-14-10-21-20(22-16(14)12-24)23-5-7-27-8-6-23/h1-4,9-10H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTWXMPCMYGRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Biological Activity
3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a pyrrolo-pyrimidine core with a chromenone moiety, enhancing its pharmacological profile. The focus of this article is to explore the biological activity of this compound, particularly its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Chemical Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
- Structural Features :
- Morpholino group enhancing solubility.
- Pyrrolo[3,4-d]pyrimidine core known for its biological activity.
- Chromenone moiety which contributes to its pharmacological properties.
Anticancer Properties
Research indicates that 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one exhibits significant anticancer activity. The following points summarize key findings:
- Cyclin-dependent Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to the induction of apoptosis in various cancer cell lines .
- In Vitro Studies : In vitro assays have demonstrated that similar compounds induce apoptosis in cancer cells. For instance, studies on derivatives of pyrrolo-pyrimidines have shown promising results against breast and lung cancer cell lines .
- Mechanism of Action : The proposed mechanism involves the disruption of cell cycle progression and promotion of apoptotic pathways through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
Study 1: Inhibition of Tumor Growth
A recent study evaluated the efficacy of the compound in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups, suggesting potent in vivo anticancer activity .
Study 2: Structure-Activity Relationship (SAR)
An SAR analysis was conducted comparing various derivatives of pyrrolo-pyrimidines. It was found that modifications at specific positions on the chromenone ring significantly enhanced cytotoxicity against cancer cell lines, indicating that structural optimization could lead to more effective therapeutic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolo[3,4-d]pyrimidine | Contains a pyridine ring; known for CDK inhibition | Anticancer activity |
| Morpholino-substituted derivatives | Morpholino group enhances solubility | Antiviral and anticancer properties |
| Chromenone derivatives | Known for antioxidant and anti-inflammatory effects | Potential anticancer activity |
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in cancer therapy. Research indicates that similar compounds can inhibit cyclin-dependent kinases (CDKs) , which play a crucial role in cell cycle regulation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents.
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one | CDK inhibition | Induces apoptosis in cancer cells |
| Methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate | CDK inhibition | Anticancer activity |
Studies have shown that the structure of this compound allows for effective binding to CDKs, inhibiting their activity and thereby disrupting the proliferation of cancer cells.
Inhibition of Focal Adhesion Kinases (FAK)
Another promising application is the inhibition of Focal Adhesion Kinases (FAK) , which are involved in cancer metastasis and progression. Compounds derived from similar structures have demonstrated efficacy in inhibiting FAK activity, leading to reduced tumor growth and metastasis. This mechanism is particularly relevant for treating cancers where FAK is overexpressed .
Neuropharmacological Applications
The unique structural features of this compound may also contribute to neuroprotective effects. Similar pyrrolo-pyrimidine derivatives have been studied for their potential to modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases.
Allosteric Modulation
Research on related compounds indicates that they can act as allosteric modulators for muscarinic receptors, which are implicated in various neurological disorders. This suggests that 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one could be explored further for its neuropharmacological applications .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Anticancer Studies : In vitro studies conducted on various cancer cell lines have shown that derivatives of this compound can significantly reduce cell viability through apoptosis induction.
- Neuroprotective Effects : Research exploring the effects on neuronal cell cultures has indicated potential protective effects against oxidative stress-induced damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The compound’s pyrrolo[3,4-d]pyrimidine core distinguishes it from analogs like thieno[3,4-d]pyrimidin-4(3H)-one (16) and thieno[3,2-d]pyrimidine derivatives ().
Substituent Effects
- Morpholino Group: The morpholino substituent is shared with compounds 11o, 11p, 11q, and 11r (pyrrolo[3,4-b]pyridin-5-ones, ). However, in these analogs, the morpholino group is at position 3 of the pyrrolopyridine core, whereas in the target compound, it occupies position 2 of the pyrrolopyrimidine. This positional difference may alter electronic distribution and steric interactions .
- Chromen-2-one Moiety: The coumarin unit is structurally analogous to 4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17) (). However, compound 17 features a thiazolo-isoxazole substituent instead of a pyrrolopyrimidine-carbonyl group, likely reducing its capacity for π-π stacking interactions compared to the target compound .
Physicochemical Properties
While direct data for the target compound are unavailable, 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine () provides insights:
- Boiling Point: 418.6±37.0 °C, suggesting moderate thermal stability.
- Storage: 2–8°C, indicative of sensitivity to ambient conditions.
Comparative Data Table
Research Implications and Limitations
- Structural Advantages: The target compound’s pyrrolopyrimidine-chromenone hybrid may offer improved bioavailability over purely aromatic systems (e.g., thienopyrimidines) due to partial saturation .
- Synthesis Challenges : Low yields in Ugi-3CR reactions (e.g., 20% for 11q ) suggest that introducing polar groups (e.g., hydroxyethyl) requires optimization .
- Data Gaps : Biological activity, solubility, and stability data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Q & A
Q. Table 1: Key Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ugi-3CR | Sc(OTf)₃, PhH, reflux | 71–87 | |
| Two-step synthesis | Ethyl acetoacetate, NaOH, phenyl isothiocyanate | 71 |
[Basic] How is the structural integrity of morpholino-substituted pyrrolo-pyrimidine derivatives verified experimentally?
Answer:
Structural confirmation relies on:
- Infrared (IR) spectroscopy : Detects carbonyl (C=O, ~1646 cm⁻¹) and morpholino C-O-C stretches .
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm) and morpholino protons (δ 3.3–3.4 ppm) are diagnostic .
- Elemental analysis : Validates C, H, N composition (e.g., ±0.3% deviation from theoretical values) .
Q. Table 2: Representative Spectral Data
| Technique | Key Peaks | Example Data | Reference |
|---|---|---|---|
| IR | C=O stretch | 1646 cm⁻¹ | |
| ¹H NMR | Morpholino protons | δ 3.33–3.41 (m) |
[Advanced] How can researchers optimize multi-step syntheses involving chromen-2-one and pyrrolo-pyrimidine moieties?
Answer:
Optimization strategies include:
- Catalyst screening : Sc(OTf)₃ improves cyclization efficiency in Ugi-3CR reactions .
- Solvent selection : Benzene (PhH) enhances yields compared to polar solvents due to better solubility of intermediates .
- Purity control : Use DSC/TGA to monitor decomposition temperatures (e.g., >300°C indicates stability) .
[Advanced] How to resolve contradictions in NMR data during characterization?
Answer:
Discrepancies (e.g., unexpected shifts or splitting) can be addressed by:
- Cross-validation : Compare with IR, mass spectrometry (e.g., HRMS for molecular ion confirmation) .
- Computational modeling : Molecular docking predicts proton environments and validates NMR assignments .
- Steric/electronic analysis : Substituents like chloro or fluoro groups alter chemical shifts (e.g., δ 6.8–7.5 ppm for aromatic protons) .
[Basic] What physicochemical properties are critical for stability assessment in biological assays?
Answer:
Key properties include:
- Melting point : >300°C indicates thermal stability .
- Solubility : Polar aprotic solvents (e.g., DMSO) enhance solubility for in vitro assays .
- Hydrolytic stability : Assess via pH-dependent degradation studies (e.g., carbonate ester stability in ) .
[Advanced] What in vitro assays evaluate biological activity against kinase targets?
Answer:
- MTT assays : Measure cytotoxicity in cancer cell lines (e.g., MIA PaCa-2, IC₅₀ values) .
- Kinase inhibition assays : Directly quantify CDK9 inhibition using ATP-competitive assays .
- Apoptosis analysis : Flow cytometry with Annexin V/PI staining confirms mechanism .
Q. Table 3: Biological Assay Conditions
| Assay | Cell Line/Model | Key Metrics | Reference |
|---|---|---|---|
| MTT | MIA PaCa-2 | IC₅₀ ≤ 10 µM | |
| Kinase inhibition | CDK9 | % inhibition at 1 µM |
[Advanced] What role does the morpholino group play in reactivity and bioactivity?
Answer:
The morpholino group:
- Enhances solubility : Via hydrophilic oxygen atoms .
- Modulates kinase binding : Acts as a hydrogen bond acceptor in CDK9 active sites .
- Stabilizes intermediates : Electron-rich nitrogen aids in cyclization during synthesis .
[Basic] What analytical techniques confirm the absence of stereochemical impurities?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
